1-Dodecanesulfonic acid

Description

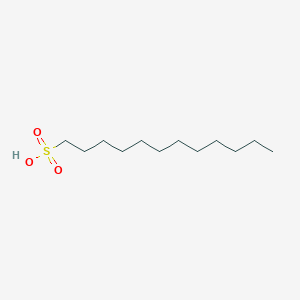

Structure

3D Structure

Properties

IUPAC Name |

dodecane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O3S/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMOEFOXLIZJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2386-53-0 (hydrochloride salt) | |

| Record name | Dodecylsulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001510163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3073262 | |

| Record name | 1-Dodecanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1510-16-3, 3300-34-3, 38480-64-7 | |

| Record name | 1-Dodecanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1510-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecylsulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001510163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N-(C12-C16-alkyl)-N,N-dimethyl-, 1-dodecanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003300343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanesulfonic acid, ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038480647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYLSULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGB5540EYF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies of 1 Dodecanesulfonic Acid and Its Analogues

Established Synthetic Routes for Alkane Sulfonic Acids

Traditional methods for the synthesis of alkane sulfonic acids have been well-documented and are widely used in industrial production. These routes typically involve the oxidation of sulfur-containing starting materials or the direct sulfonation of alkanes.

A primary method for preparing alkane sulfonic acids is through the oxidation of alkanethiols (mercaptans) or dialkyl disulfides. This process involves the conversion of the sulfur atom from a lower oxidation state to the fully oxidized sulfonic acid group.

One established method involves contacting an alkanethiol, such as 1-dodecanethiol, or a dialkyl disulfide with an oxygen-containing gas in an aqueous medium. This reaction is catalyzed by small amounts of nitric acid or a nitrogen oxide, along with bromine or hydrogen bromide as a co-catalyst, to yield the corresponding alkane sulfonic acid. Another approach utilizes hydrogen peroxide (H₂O₂) as the oxidizing agent. The oxidation of n-alkanethiols with H₂O₂ results in the formation of the corresponding alkanesulfonates. The reaction can be further catalyzed by methyltrioxorhenium (CH₃ReO₃) to efficiently convert alkanethiols and dialkyldisulfides to alkanesulfonic acids.

Additionally, dimethyl sulfoxide (B87167) (DMSO) can be used as an oxidant in the presence of a catalytic amount of a halogen, such as bromine, iodine, or hydrogen iodide, to convert aliphatic thiols and disulfides into their respective sulfonic acids.

Table 1: Comparison of Oxidizing Agents for Alkanethiol Oxidation

| Oxidizing Agent/Catalyst System | Starting Material | Product | Key Features |

|---|---|---|---|

| O₂ / Nitric Acid / HBr | Alkanethiol or Dialkyl Disulfide | Alkane Sulfonic Acid | Aqueous medium, catalytic process. |

| H₂O₂ | n-Alkanethiols | Alkanesulfonates | Purposeful oxidation for stable products. |

| H₂O₂ / CH₃ReO₃ | Alkanethiols and Dialkyldisulfides | Alkane Sulfonic Acids | Catalytic system. |

| Dimethyl Sulfoxide / Halogen | Aliphatic Thiols and Disulfides | Alkane Sulfonic Acids | Uses DMSO as the oxidant. |

Direct sulfonation of alkanes is another important route to alkane sulfonic acids. The Reed reaction, for instance, involves the free-radical reaction of alkanes with a mixture of chlorine and sulfur dioxide under ultraviolet light to produce alkane sulfonyl chlorides, which can then be hydrolyzed to the corresponding sulfonic acids.

Aryl sulfonic acids, which are analogues, are commonly produced by treating an aromatic compound with concentrated sulfuric acid and added sulfur trioxide (oleum). For example, dodecylbenzene (B1670861) is sulfonated to produce dodecylbenzenesulfonic acid, a key precursor to widely used detergents. This sulfonation is an electrophilic aromatic substitution where sulfur trioxide acts as the electrophile.

Furthermore, terminal alkenes can be converted to alkane sulfonic acids through the addition of bisulfite.

Green Chemistry Approaches in 1-Dodecanesulfonic Acid Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient methods for chemical synthesis. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. In the context of sulfonic acid chemistry, microwave irradiation has been successfully employed to synthesize sodium sulfonates from various bromides. This method significantly improves the yield and shortens the reaction time for producing sulfonyl chlorides, which are important intermediates. For example, the conversion of bromides to sodium sulfonates using sodium sulfite (B76179) can be achieved in as little as 15 minutes at 160°C in a mixture of THF:EtOH:H₂O under microwave irradiation.

Microwave technology has also been applied to the synthesis of sulfonamides directly from sulfonic acids or their sodium salts. This approach avoids the isolation of unstable sulfonyl chloride intermediates and simplifies the purification process, providing high-purity sulfonamides in excellent yields.

Table 2: Comparison of Conventional vs. Microwave-Assisted Sulfonate Synthesis

| Reaction | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Bromide to Sodium Sulfonate | 24 hours (EtOH:H₂O) | 15 minutes (THF:EtOH:H₂O) | |

| Sulfonic Acid to Sulfonamide | 20 hours (refluxing acetone) | 20 minutes at 80°C |

Biocatalysis and the avoidance of protecting groups are central tenets of green chemistry. While direct enzymatic synthesis of this compound is not widely reported, related biotransformations highlight the potential of enzymatic processes. For instance, the yeast Candida tropicalis can convert dodecanoic acid methyl ester, derived from coconut oil, into dodecanedioic acid. This demonstrates the targeted functionalization of a C12 carbon chain using a whole-cell biocatalyst, a principle that could potentially be adapted for sulfonation.

Modern synthetic methods also focus on avoiding the use of protecting groups, which add steps and generate waste. The direct synthesis of sulfonamides and activated sulfonate esters from sulfonic acid salts using reagents like triphenylphosphine (B44618) ditriflate represents such an advancement. This method provides a direct coupling of sulfonic acid salts with amines and alcohols, bypassing the need to first convert the sulfonic acid to a more reactive species like a sulfonyl chloride.

Functionalization and Derivatization Strategies for Tailored Applications

This compound and its derivatives are versatile molecules whose properties can be tailored for specific applications through various functionalization and derivatization reactions.

The sulfonic acid group can be readily converted into other functional groups. For example, sulfonic acids can be transformed into sulfonyl chlorides, which are highly reactive intermediates. These sulfonyl chlorides can then be reacted with a wide range of nucleophiles. Reaction with amines yields sulfonamides, a functional group present in many pharmaceuticals. Esterification of sulfonic acids or their corresponding sulfonyl chlorides with alcohols produces sulfonate esters, which are useful as alkylating agents in organic synthesis.

The sodium salt of this compound is a well-known anionic surfactant and is used in various applications. It is employed as an ion-pairing reagent in high-performance liquid chromatography (HPLC) to enhance the retention of certain analytes. It has also been used as a surfactant in the synthesis of metal oxide-graphene nanocomposites, where it aids in the dispersion and stabilization of the nanomaterials. Furthermore, derivatives such as ((1-oxoallyl)amino)dodecanesulfonic acid, which possess both hydrophilic and hydrophobic properties, have potential applications in detergents and as pharmaceutical intermediates.

Table 3: Applications of this compound and its Derivatives

| Derivative/Application | Description | Reference |

|---|---|---|

| Sodium 1-dodecanesulfonate | Anionic surfactant used in detergents and as a wetting agent. | |

| Ion-Pairing Reagent | Used in HPLC to increase the retention of specific compounds. | |

| Nanocomposite Synthesis | Acts as a surfactant to aid in the dispersion of metal oxide-graphene nanocomposites. | |

| Sulfonamides | Synthesized from sulfonic acids for pharmaceutical applications. | |

| Sulfonate Esters | Formed by esterification and used as alkylating agents. | |

| ((1-Oxoallyl)amino)dodecanesulfonic acid | A synthetic derivative with potential uses in detergents and as a pharmaceutical intermediate. |

Synthesis of Sulfonyl Chlorides and their Catalytic Applications

1-Dodecanesulfonyl chloride is a pivotal intermediate in the derivatization of this compound. The high reactivity of the sulfonyl chloride group (–SO₂Cl) makes it a versatile precursor for creating a wide range of sulfonated compounds and materials.

Synthesis Methodologies

The synthesis of alkyl and aryl sulfonyl chlorides can be achieved through various established chemical routes. While direct synthesis procedures for 1-dodecanesulfonyl chloride are based on standard organosulfur chemistry, broader methodologies for creating sulfonyl chlorides are well-documented. A common approach involves the deoxygenation of sulfonyl derivatives. For instance, a catalytic protocol using organophosphorus compounds can achieve the double deoxygenation of sulfonyl chlorides to generate electrophilic sulfenylating agents. nih.gov This process operates through a P(III)/P(V)=O redox cycle, effectively converting the sulfonyl chloride into a more reactive species for subsequent C–S bond formation. nih.gov

Another significant strategy involves the direct sulfonylation of alkenes. Research has demonstrated that vinyl sulfones can be synthesized directly from alkenes and sulfonyl chlorides using a visible-light-induced photocatalytic approach with a nano Cu₂O/TiO₂ photocatalyst. bohrium.com This method is noted for its efficiency at room temperature under an air atmosphere. bohrium.com

Catalytic Applications

While 1-dodecanesulfonyl chloride itself is typically a reagent rather than a catalyst, it serves as a crucial building block for the synthesis of advanced catalytic materials. The sulfonic acid group, readily derived from the sulfonyl chloride, is a powerful Brønsted acid site. By anchoring this group onto various solid supports, highly effective and reusable heterogeneous catalysts can be developed.

These sulfonic acid-functionalized materials have demonstrated high catalytic potential in a variety of organic transformations:

Esterification and Transesterification : Sulfonic acid-functionalized mesostructured SBA-15 silicas are active catalysts for the transesterification of glycerol (B35011) with methyl acetate. acs.org Similarly, arenesulfonic-modified SBA-15 materials have been successfully used in the esterification of fatty acids. mdpi.com The performance of these catalysts is often influenced by the nature of the organic linker (e.g., ethyl or phenyl groups) and the resulting hydrophobic-hydrophilic balance on the catalyst surface. rsc.org

Condensation and Multicomponent Reactions : Sulfonated graphitic carbon nitride (S-g-C₃N₄) acts as an efficient, metal-free, acid-base bifunctional catalyst for Knoevenagel condensation and other tandem reactions. rsc.org Likewise, sulfonic acid-functionalized ionic liquids (SAILs), sometimes immobilized on solid supports, are effective in catalyzing the synthesis of complex heterocyclic compounds through multicomponent reactions. scielo.br

Photocatalysis and C-S Bond Formation : Beyond being precursors, sulfonyl chlorides are direct participants in various catalytic reactions. Iron-catalyzed thiolation of C(sp³)–H bonds can be achieved using alkyl or aryl sulfonyl chlorides, where HCl acts as a cocatalyst to form an electron donor-acceptor complex with the sulfonyl chloride. rsc.org In photocatalysis, the three-component 1,2-thiosulfonation of alkenes with thiophenols and sulfonyl chlorides can be promoted by heterogeneous copper polymer catalysts under visible light. rsc.org

The table below summarizes various catalytic systems derived from or utilizing sulfonyl chlorides.

| Catalyst System | Precursor/Key Component | Reaction Type | Reference |

|---|---|---|---|

| Sulfonic Acid-Functionalized SBA-15 Silica (B1680970) | Alkyl/Aryl Sulfonyl Chloride | Glycerol Transesterification, Fatty Acid Esterification | acs.org, mdpi.com |

| Sulfonated Graphitic Carbon Nitride (S-g-C₃N₄) | Sulfonating Agent (from Sulfonyl Chloride) | Knoevenagel Condensation, Tandem Reactions | rsc.org |

| Sulfonic Acid-Functionalized Ionic Liquids (SAILs) | Sulfonyl Chloride | Multicomponent Heterocycle Synthesis | scielo.br |

| FeCl₃/HCl | Alkyl/Aryl Sulfonyl Chloride | Thiolation of C(sp³)–H Bonds | rsc.org |

| Heterogeneous Copper Polymer | Alkyl/Aryl Sulfonyl Chloride | Photocatalytic 1,2-Thiosulfonylation of Alkenes | rsc.org |

| Nano Cu₂O/TiO₂ Photocatalyst | Alkyl/Aryl Sulfonyl Chloride | Direct Sulfonylation of Alkenes | bohrium.com |

Incorporation of Additional Functional Groups (e.g., amino, oxoallyl)

The functionalization of the this compound backbone with additional chemical moieties, such as amino and oxoallyl groups, generates novel amphiphilic molecules with potential applications as specialty surfactants, monomers, or intermediates in organic synthesis.

Amino-Functionalized Analogues

A prominent example of an amino-functionalized analogue is 2-(acrylamido)-dodecanesulfonic acid . This compound is an amphiphilic macromonomer containing a hydrophilic sulfonic acid head, a hydrophobic dodecyl tail, and a polymerizable acrylamide (B121943) group. nih.gov Its synthesis can be achieved by reacting acrylonitrile, 1-dodecene, and acetic anhydride, followed by the addition of sulfur trioxide at low temperatures. researchgate.net The resulting molecule combines the properties of a surfactant with the reactivity of a monomer, allowing it to be used in the preparation of functional copolymers. nih.govresearchgate.net Copolymers of 2-(acrylamido)-dodecanesulfonic acid have been studied for their associative properties in solution, which are dependent on the alkyl chain length. nih.gov

Oxoallyl-Functionalized Analogues

The compound ((1-Oxoallyl)amino)dodecanesulphonic acid is a synthetic sulfonic acid that incorporates an oxoallyl group. ontosight.ainih.gov Its chemical structure features an amino group linking the dodecanesulfonic acid chain to a reactive prop-2-enoyl (oxoallyl) group. ontosight.ainih.gov This structure provides both hydrophilic (sulfonic acid) and hydrophobic (dodecane chain) characteristics, making it a candidate for applications requiring surface-active properties. ontosight.ai The presence of the oxoallyl group, a reactive Michael acceptor, also offers a site for further chemical modification or polymerization. ontosight.ai

The table below details these functionalized analogues of this compound.

| Compound Name | Key Functional Groups | Primary Synthetic Precursors | Reference |

|---|---|---|---|

| 2-(Acrylamido)-dodecanesulfonic acid | Amide (-CONH-), Sulfonic Acid (-SO₃H) | Acrylonitrile, 1-Dodecene, Sulfur Trioxide | researchgate.net, nih.gov |

| ((1-Oxoallyl)amino)dodecanesulphonic acid | Amino (-NH-), Oxoallyl (-COCH=CH₂), Sulfonic Acid (-SO₃H) | Dodecanesulfonic acid derivative, Prop-2-enoyl derivative | ontosight.ai, nih.gov |

Self Assembly and Micellar Aggregation Phenomena

Thermodynamics of Micelle Formation in Aqueous Systems

The formation of micelles from individual surfactant monomers in an aqueous environment is a spontaneous process governed by a delicate interplay of thermodynamic forces. This subsection explores the critical micelle concentration (CMC), the point at which micellization begins, and the enthalpic and entropic contributions that drive this self-assembly.

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which the formation of micelles becomes significant. For 1-dodecanesulfonic acid, the CMC has been precisely determined using various techniques, with electrical conductivity being a prominent method. researchgate.net The CMC value is not constant and is influenced by several factors, including temperature, the presence of additives like electrolytes, and the structure of the surfactant molecule itself. aatbio.comwikipedia.org

The structure of the amphiphile, particularly the length of the hydrophobic tail, plays a crucial role; a greater hydrophobicity generally leads to a lower CMC. aatbio.com The nature of the head group also has an impact, with ionic surfactants typically exhibiting higher CMCs in aqueous solutions compared to non-ionic surfactants. aatbio.com The presence of bulky groups in the surfactant molecule can hinder micelle formation, thereby increasing the CMC. aatbio.com

External conditions such as temperature and pH also modulate the CMC. aatbio.com For ionic surfactants like this compound, an increase in temperature can initially decrease the CMC by reducing the hydration of the hydrophilic head groups, which promotes micellization. aatbio.com However, at very high temperatures, the structured water around the head groups can become destabilized, leading to an increase in the CMC. aatbio.com The addition of electrolytes tends to lower the CMC of ionic surfactants by reducing the repulsion between the charged head groups, facilitating their aggregation into micelles. aatbio.comyoutube.com

Table 1: Critical Micelle Concentration (CMC) of this compound at Various Temperatures

| Temperature (K) | CMC (mmol/L) |

|---|---|

| 298.15 | 9.8 |

| 303.15 | 9.6 |

| 308.15 | 9.5 |

| 313.15 | 9.4 |

| 318.15 | 9.3 |

This table presents the critical micelle concentration of this compound in aqueous solution as a function of temperature, determined by the electrical conductivity method.

The process of micellization is governed by changes in Gibbs free energy (ΔG°), which is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions (ΔG° = ΔH° - TΔS°). conicet.gov.ar For this compound, the thermodynamics of micelle formation have been studied to understand the driving forces behind the self-assembly process.

As the temperature increases, the enthalpic contribution becomes more significant, and at higher temperatures, the micellization process can become enthalpy-driven. vu.lt The standard enthalpy of micellization (ΔH°) for this compound has been determined from the temperature dependence of the CMC.

Table 2: Thermodynamic Parameters for the Micellization of this compound

| Temperature (K) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | -TΔS°mic (kJ/mol) |

|---|---|---|---|

| 298.15 | -21.2 | -1.5 | -19.7 |

| 308.15 | -21.8 | 0.8 | -22.6 |

This table provides the standard Gibbs free energy, enthalpy, and entropy of micellization for this compound at different temperatures.

Micellar Structure and Aggregation Number Studies

Beyond the thermodynamics of their formation, understanding the physical characteristics of this compound micelles, such as their size and the number of surfactant molecules they contain, is crucial. This subsection examines the experimental determination of these structural parameters.

The aggregation number (N) of a micelle, which is the average number of surfactant molecules that aggregate to form a single micelle, is a key parameter defining its size. This can be determined experimentally using techniques such as static light scattering and fluorescence quenching. jh.eduresearchgate.net For this compound, the aggregation number has been found to be around 60 in the absence of any solubilized molecules. acs.org

Table 3: Experimental Aggregation Numbers of this compound Micelles

| Method | Aggregation Number (N) | Conditions |

|---|---|---|

| Static Light Scattering | ~60 | No solubilizate |

| Fluorescence Quenching | 50 ± 7 | - |

This table shows experimentally determined aggregation numbers for this compound micelles using different techniques.

As an ionic surfactant, the properties of this compound micelles are significantly influenced by the binding of counterions (in this case, H⁺) to the micellar surface. The degree of counterion binding affects the electrostatic repulsion between the charged head groups, which in turn influences the CMC, aggregation number, and micelle shape. kit.eduusp.br

A higher degree of counterion binding reduces the electrostatic repulsion between the head groups, which generally leads to a lower CMC and can promote the growth of micelles, resulting in a larger aggregation number. The nature of the counterion, including its size and hydration, can also play a role in determining the extent of its binding and its effect on micellar properties. usp.brcsun.edu The degree of counterion binding to this compound micelles has been determined from the change in CMC with the total counterion concentration. researchgate.net

Solubilization Mechanisms in this compound Micelles

A key characteristic of surfactant micelles is their ability to solubilize sparingly soluble or insoluble substances in their core and palisade layers. This phenomenon is crucial for various applications. The solubilization capacity of this compound micelles has been investigated for a range of organic compounds, including benzene, naphthalene (B1677914), anthracene, and pyrene (B120774). researchgate.netresearchgate.netresearchgate.net

The process of solubilization is a dynamic equilibrium where solute molecules are continuously exchanged between the bulk aqueous phase and the micellar phase. researchgate.net The location of the solubilized molecule within the micelle depends on its polarity. Nonpolar molecules, such as the polycyclic aromatic hydrocarbons mentioned, are primarily solubilized in the hydrophobic core of the micelle. More polar molecules may reside in the palisade layer, between the hydrophobic core and the hydrophilic head groups.

The maximum additive concentration (MAC) of a solubilizate in a surfactant solution is a measure of the solubilization capacity. researchgate.netwpmucdn.com Studies have shown that for this compound micelles, the solubilization of n-alkylbenzenes can cause the micellar aggregates to grow significantly in size. acs.org The solubilization process is primarily driven by hydrophobic interactions between the solubilizate and the micelle. researchgate.net

Table 4: Maximum Additive Concentration (MAC) of Various Solubilizates in this compound Micelles at 30°C

| Solubilizate | MAC (mol/dm³) |

|---|---|

| Benzene | 1.16 x 10⁻³ (Association Constant K₁) |

| Naphthalene | 2.23 x 10⁻⁴ (Association Constant K₁) |

| Anthracene | 2.53 x 10⁻⁵ (Association Constant K₁) |

| Pyrene | 1.09 x 10⁻⁶ (Association Constant K₁) |

This table presents the first stepwise association constants (K₁), which are related to the solubilization capacity, for different polycyclic aromatic hydrocarbons in this compound micelles. The increase in K₁ with the hydrophobicity of the solubilizate highlights the role of hydrophobic interactions. researchgate.net

Partition Coefficients and Solubilizate Hydrophobicity

The solubilization of various organic compounds within this compound (DSA) micelles is a phenomenon largely governed by hydrophobic interactions. researchgate.net The partitioning of a solute between the aqueous phase and the micellar phase can be quantified by the partition coefficient (K). An increase in the hydrophobicity of the solubilizate molecule generally leads to a higher partition coefficient, indicating a greater tendency for the molecule to be incorporated into the micelle. researchgate.net

Studies have determined the first stepwise association constants (K₁) for the solubilization of several polycyclic aromatic hydrocarbons (PAHs) and n-alkylbenzenes in DSA micelles. These constants, which represent the equilibrium between a solubilizate monomer and a vacant micelle, serve as a direct measure of the partitioning behavior. For instance, at 30°C, the K₁ values for benzene, naphthalene, anthracene, and pyrene were found to be 1.16 x 10³, 2.23 x 10⁴, 2.53 x 10⁵, and 1.09 x 10⁶ mol⁻¹ dm³, respectively. researchgate.net This clear trend demonstrates that as the number of aromatic rings and thus the hydrophobicity increases, the solubilization becomes more favorable. researchgate.net

A similar trend is observed with n-alkylbenzenes. At 298.15 K, the K₁ values for benzene, toluene, ethylbenzene, n-propylbenzene, n-butylbenzene, and n-pentylbenzene were determined to be 1.31 x 10³, 3.28 x 10³, 9.64 x 10³, 2.96 x 10⁴, 9.52 x 10⁴, and 3.95 x 10⁵ mol⁻¹ dm³, respectively. acs.org The incremental addition of a methylene (B1212753) group to the alkyl chain enhances the hydrophobicity, leading to a progressive increase in the partition coefficient. acs.orgresearchgate.net The incremental Gibbs free energy of transfer per methylene group for n-alkylbenzenes into DSA micelles is approximately -1770 J mol⁻¹. wpmucdn.com

Table 1: Partition Coefficients (K₁) of Various Solubilizates in this compound Micelles

| Solubilizate | K₁ (mol⁻¹ dm³) at 298.15 K | K₁ (mol⁻¹ dm³) at 303.15 K |

| Benzene | 1.31 x 10³ acs.org | 1.16 x 10³ researchgate.net |

| Toluene | 3.28 x 10³ acs.org | |

| Ethylbenzene | 9.64 x 10³ acs.org | |

| n-Propylbenzene | 2.96 x 10⁴ acs.org | |

| n-Butylbenzene | 9.52 x 10⁴ acs.org | |

| n-Pentylbenzene | 3.95 x 10⁵ acs.org | |

| Naphthalene | 2.23 x 10⁴ researchgate.net | |

| Anthracene | 2.53 x 10⁵ researchgate.net | |

| Pyrene | 1.09 x 10⁶ researchgate.net |

Location and Orientation of Solubilizates within Micellar Aggregates

The precise location and orientation of solubilized molecules, or solubilizates, within this compound micelles are influenced by the nature of the solubilizate. While highly hydrophobic molecules are generally found in the core of the micelle, more polar molecules may reside in the palisade layer, closer to the micelle/water interface. wpmucdn.com

The orientation of polar solubilizates is such that their polar groups can remain in contact with the aqueous environment at the micelle surface, while their hydrophobic portions are embedded within the micelle's interior. wpmucdn.com This arrangement is energetically favorable. wpmucdn.com

Kinetics of Solubilization Processes

The kinetics of solubilization involve the rates at which solubilizate molecules enter and exit the micelle. These rates are crucial for understanding the dynamic nature of micellar systems. chromatographyonline.com The rate constants for a solubilizate entering (k+) and exiting (k−) a micelle can be determined using techniques like fluorescence quenching. researchgate.net

A study on the solubilization of naphthalene into this compound (DSA) micelles revealed that the rate of entry (k+) is similar to that in sodium 1-decanesulfonate (SDeSo) micelles. researchgate.net However, the rate of exit (k−) for naphthalene from DSA micelles was found to be significantly smaller than from SDeSo micelles. researchgate.net This indicates that the hydrophobic interactions between the micelle and naphthalene are more dominant during the process of the probe exiting into the bulk aqueous solution. researchgate.net The dynamic equilibrium of solubilizates moving in and out of micelles occurs on a microsecond timescale. chromatographyonline.com

Mixed Micellar Systems Involving this compound Salts

Anionic-Nonionic Surfactant Interactions

When salts of this compound, which are anionic surfactants, are mixed with nonionic surfactants, the resulting mixed micelles exhibit properties that are often more favorable than those of the individual surfactants. tandfonline.comresearchgate.net The interaction between the anionic headgroup of the dodecanesulfonate and the nonionic surfactant can lead to a reduction in the electrostatic repulsion between the headgroups, facilitating micelle formation at a lower total surfactant concentration. tandfonline.comacs.org

Synergistic Effects in Mixed Aggregates

The mixing of anionic surfactants like this compound salts with nonionic surfactants often leads to synergistic effects. tandfonline.comresearchgate.net This synergy is characterized by a critical micelle concentration (CMC) for the mixture that is lower than the CMC of either individual surfactant. researchgate.net This reduction in CMC signifies that less surfactant is required to form micelles, which is economically and environmentally beneficial. researchgate.net

The synergistic interaction parameter (β) can be calculated to quantify the nature and strength of the interactions between the two types of surfactants in the mixed micelle. A negative β value indicates an attractive or synergistic interaction. These interactions are driven by a reduction in the Gibbs free energy of the system upon mixing, which favors the micellization process. tandfonline.com The formation of mixed micelles can enhance the solubilization capacity for certain compounds and can lead to the formation of different micellar structures, such as rod-like micelles, depending on the mixing ratio. wpmucdn.com

Catalytic Roles and Reaction Mechanisms

1-Dodecanesulfonic Acid as a Homogeneous Acid Catalyst

This compound (DSA) serves as an effective homogeneous acid catalyst in various organic reactions. asianpubs.orgsielc.com Its utility stems from its nature as a Brønsted acid combined with surfactant properties, which can be advantageous in aqueous reaction media. asianpubs.org

In acid-catalyzed reactions, the fundamental role of a catalyst like this compound is to protonate a substrate, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. masterorganicchemistry.comsaskoer.ca This process involves the transfer of a proton (H+) from the sulfonic acid group (-SO₃H) to the reactant molecule. For instance, in the reaction of an aldehyde, the carbonyl oxygen is protonated, which enhances the positive charge on the carbonyl carbon, making it a more potent electrophile. masterorganicchemistry.comijcce.ac.ir This activation is a crucial first step in many organic transformations. The conjugate base of the acid, formed after proton donation, is a weaker nucleophile than the corresponding base of a weaker acid, which prevents unwanted side reactions. masterorganicchemistry.com The regeneration of the acid catalyst occurs at the end of the reaction cycle, typically through the removal of a proton from the reaction intermediate by a base, often a water molecule. saskoer.ca

The efficiency of protonation can be influenced by the reaction medium. In aqueous solutions, the formation of micelles by surfactant-like catalysts such as this compound can create localized environments that affect reactant concentrations and the acidity of the catalyst.

This compound has demonstrated its catalytic efficacy in several types of organic transformations, including hydrolysis and condensation reactions. For example, it has been successfully employed as a catalyst for the synthesis of 1,8-dioxo-octahydroxanthene derivatives from the reaction of aldehydes and 5,5-dimethyl-1,3-cyclohexanedione in water. asianpubs.org In this reaction, DSA acts as both a Brønsted acid and a surfactant, facilitating the reaction in an environmentally friendly solvent. asianpubs.org

The catalytic activity of this compound is often compared to other acid catalysts. In the synthesis of 1,8-dioxo-octahydroxanthene derivatives, increasing the concentration of DSA from 1 mol% to 10 mol% significantly increased the product yield, highlighting its crucial role in the reaction's success. asianpubs.org

While direct examples of this compound in etherification are not prevalent in the provided results, its function as a Brønsted acid catalyst is transferable to such reactions. Acid-catalyzed etherification typically involves the protonation of an alcohol to form a good leaving group (water), followed by nucleophilic attack by another alcohol molecule.

Kinetic studies provide insight into the mechanism of reactions catalyzed by this compound. For instance, in the acid-catalyzed reaction between iodine and acetone, the kinetics were studied to determine the degree of dissociation of this compound micelles. acs.org The reaction rate has been shown to be dependent on the concentration of the catalyst. asianpubs.orgdss.go.th In the synthesis of xanthene derivatives, increasing the catalyst loading of dodecanesulfonic acid from 1 mol% to 10 mol% led to a significant increase in product yield from 46% to 93% after 6 hours. asianpubs.org

Mechanistic proposals for reactions catalyzed by sulfonic acids often involve the initial protonation of a reactant. saskoer.caijcce.ac.ir For example, in the synthesis of decahydroacridines, the proposed mechanism suggests that the sulfonic acid catalyst first protonates the aldehyde's carbonyl group. This activated aldehyde then undergoes a Knoevenagel condensation with dimedone. ijcce.ac.irresearchgate.net Subsequently, another molecule of dimedone reacts with an amine to form an enamine, which then participates in a Michael addition with the Knoevenagel product, leading to the final cyclized product after dehydration. ijcce.ac.irresearchgate.net

Heterogeneous Catalysis with this compound Derivatives

To overcome the challenges of catalyst separation and reuse associated with homogeneous catalysis, derivatives of sulfonic acids, including those related to this compound, have been immobilized on solid supports to create heterogeneous catalysts. mdpi.comresearchgate.net

Nanoporous silica (B1680970) materials, such as SBA-15 and MCM-41, are excellent supports for creating solid acid catalysts due to their high surface area, ordered pore structures, and thermal stability. ijcce.ac.irssu.ac.ir These materials can be functionalized with sulfonic acid groups to generate highly active and selective catalysts. researchgate.net The functionalization is typically achieved by grafting organosilanes containing a thiol group (like (3-mercaptopropyl)trimethoxysilane) onto the silica surface, followed by oxidation of the thiol groups to sulfonic acid groups. ijcce.ac.irresearchgate.net

These sulfonic acid-functionalized nanoporous silicas (e.g., SBA-Pr-SO₃H) act as efficient heterogeneous catalysts in various organic syntheses. ijcce.ac.ir For example, they have been used in the one-pot, three-component synthesis of polyhydroacridine derivatives under solvent-free conditions, demonstrating excellent yields and short reaction times. ijcce.ac.irresearchgate.net The acidic sulfonic sites within the nanopores are responsible for activating the reactants. researchgate.net

| Catalyst | Reaction | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| SBA-Pr-SO₃H | Synthesis of 1,8-dioxo-decahydroacridines | Solvent-free | High | ijcce.ac.ir |

| Sulfonic acid-functionalized silica | Synthesis of 4,6-diarylpyrimidin-2(1H)-ones | Solvent-free | High | researchgate.net |

A significant advantage of using sulfonic acid-functionalized materials as catalysts is their reusability, a key principle of green chemistry. mdpi.comuq.edu.au These solid catalysts can be easily separated from the reaction mixture by filtration and reused in subsequent reaction cycles without a significant loss of catalytic activity. researchgate.netscielo.br

The performance of these heterogeneous catalysts is often superior to their homogeneous counterparts or other solid acid catalysts. In the synthesis of 1,8-dioxo-decahydroacridines, SBA-Pr-SO₃H showed higher efficiency compared to several other catalysts. ijcce.ac.ir The development of such robust and recyclable catalysts is crucial for the advancement of sustainable and environmentally benign chemical manufacturing processes. nih.gov

| Catalyst | Run | Yield (%) | Reference |

|---|---|---|---|

| SBA-Pr-SO₃H | 1 | 92 | ijcce.ac.ir |

| 2 | 86 | ||

| 3 | 79 | ||

| 4 | 71 |

Role in Nanocomposite Synthesis (e.g., metal oxide-graphene)

This compound and its sodium salt play a critical role as a surfactant in the synthesis of advanced nanocomposites, particularly those combining metal oxides and graphene. lookchem.com Its effectiveness stems from its amphiphilic molecular structure, which features a long, 12-carbon (dodecyl) hydrophobic tail and a polar, hydrophilic sulfonate head group. This structure allows it to act as a crucial intermediary, facilitating the uniform dispersion and stabilization of different components within the composite matrix.

The primary mechanism involves the adsorption of the surfactant onto the surfaces of the nanomaterials. In graphene synthesis, the hydrophobic tails of this compound molecules attach to the non-polar surface of graphene sheets through van der Waals forces. researchgate.netrsc.org This process helps to exfoliate the graphite (B72142) layers into individual or few-layer graphene sheets. rsc.org Simultaneously, the hydrophilic sulfonate heads orient themselves towards the surrounding aqueous medium, creating a negatively charged surface. This charge induces electrostatic repulsion between the graphene sheets, preventing them from re-stacking or agglomerating, which is a common challenge in producing stable graphene dispersions. researchgate.net

In the context of metal oxide-graphene nanocomposites, this compound serves a dual purpose. It not only stabilizes the graphene sheets but also aids in the dispersion of the metal oxide nanoparticles. lookchem.comresearchgate.net As an anionic surfactant, it can prevent the aggregation of the metal oxide particles, ensuring they are distributed uniformly throughout the reaction medium. researchgate.net This homogeneous dispersion is vital for creating an intimate interface between the metal oxide nanoparticles and the graphene sheets, which is essential for leveraging the synergistic properties of the final nanocomposite material for applications in energy storage, catalysis, and electronics. lookchem.com

Research findings have demonstrated the utility of this compound and related sulfonated surfactants in various nanocomposite systems. For instance, in a system analogous to layered graphene, sodium 1-dodecanesulfonate was used to intercalate and exfoliate montmorillonite (B579905) clay nanosheets within a polymer matrix, leading to significantly improved thermal resistance due to the formation of well-dispersed nanobarriers. cup.edu.cn

Research Findings on the Role of this compound in Nanocomposite Synthesis

| Nanocomposite System | Specific Compound Used | Function | Key Research Finding | Source |

|---|---|---|---|---|

| Metal Oxide-Graphene | This compound sodium salt | Surfactant | Enhances the dispersion and stability of the nanocomposite components, crucial for applications in energy storage and electronics. | lookchem.com |

| Polymer/Montmorillonite (MMT) Nanocomposite | Sodium 1-dodecanesulfonate (SLS) | Intercalating Agent | Facilitated the uniform distribution of MMT nanosheets in a polymer matrix, improving the thermal and salt-resistant properties of the material. | cup.edu.cn |

| Metal Sulfide (CdxZn1-xS) Nanoparticles | This compound sodium salt (LAS) | Anionic Surfactant | Demonstrated to be effective in reducing the aggregation of nanoparticles, leading to smaller and more uniform particle sizes. | researchgate.net |

| Aqueous Graphene Dispersions | Sulfonated Surfactants | Exfoliating and Stabilizing Agent | The mechanism involves adsorption onto the graphene lattice, leading to stabilization via electrostatic repulsion, which facilitates effective exfoliation. | researchgate.netrsc.org |

Interfacial Phenomena and Surface Science Investigations

Adsorption Behavior at Interfaces

1-Dodecanesulfonic acid, as an anionic surfactant, exhibits significant surface activity, readily adsorbing at various interfaces such as air-water and oil-water. This process is thermodynamically spontaneous, driven by the amphiphilic nature of the molecule. The molecule consists of a long, hydrophobic dodecyl (C12) alkyl chain and a hydrophilic sulfonate (-SO₃H) headgroup. When introduced into an aqueous environment, the hydrophobic tails are expelled from the water, leading them to accumulate at interfaces.

At the air-water interface, the dodecyl chains orient themselves towards the air phase, away from the water, while the polar sulfonate headgroups remain immersed in the aqueous phase. Similarly, at an oil-water interface, the dodecyl chains penetrate the oil phase, with the headgroups staying in the water. This molecular arrangement minimizes the unfavorable contact between the hydrophobic tails and water molecules.

The orientation and packing of the adsorbed molecules are dependent on the surface concentration. At low concentrations, the alkyl chains may lie relatively flat along the interface. As the concentration increases, packing becomes denser, causing the alkyl chains to adopt a more ordered and upright orientation perpendicular to the interface. This increased ordering is associated with a reduction in gauche defects within the hydrocarbon chains. researchgate.netresearchgate.net The standard Gibbs free energy of adsorption (ΔG°ads) for sodium 1-dodecanesulfonate has been determined to be in the range of -29.00 to -29.61 kJ·mol⁻¹, confirming the spontaneity of the adsorption process. acs.orgresearchgate.net The limiting molecular area, which represents the area occupied by each molecule at maximum surface coverage, ranges from 38 to 49 Ų per molecule. acs.orgresearchgate.net

Table 1: Thermodynamic Parameters for Sodium 1-Dodecanesulfonate Adsorption at the Air-Water Interface

| Parameter | Value | Reference |

|---|---|---|

| Standard Gibbs Free Energy of Adsorption (ΔG°ads) | -29.00 to -29.61 kJ·mol⁻¹ | acs.org, researchgate.net |

| Limiting Molecular Area (Amin) | 38 to 49 Ų per molecule | acs.org, researchgate.net |

The accumulation of this compound molecules at an interface disrupts the cohesive forces between the solvent molecules (e.g., hydrogen bonding in water). This disruption leads to a significant reduction in the surface or interfacial tension. The surface tension of an aqueous solution of sodium 1-dodecanesulfonate decreases progressively as its bulk concentration increases, due to the rising density of surfactant molecules at the interface.

This reduction continues until the interface becomes saturated with surfactant molecules and micelles begin to form in the bulk solution. The concentration at which this occurs is known as the critical micelle concentration (CMC). Beyond the CMC, the surface tension remains relatively constant at its minimum value. For sodium 1-dodecanesulfonate, the CMC is approximately 7.0 x 10⁻³ mol·L⁻¹ at 293.15 K. acs.org At this concentration, the surface tension is lowered from approximately 72 mN/m (for pure water) to a minimum value. The presence of electrolytes can further influence the CMC and the efficiency of surface tension reduction. mdpi.com

Table 2: Interfacial Properties of Sodium 1-Dodecanesulfonate

| Property | Value | Reference |

|---|---|---|

| Critical Micelle Concentration (CMC) | 7.0 x 10⁻³ mol·L⁻¹ | acs.org |

| Surface Tension at CMC | ~35-40 mN/m (approx.) | acs.org |

Film Stability and Dynamics in Surfactant Systems

Molecular dynamics (MD) simulations are a powerful tool for investigating the stability and rupture mechanisms of thin liquid films, such as those found in foams and emulsions, at the atomic level. researchgate.net These simulations can model the behavior of water, surfactant molecules, and ions within a thin film, providing insights into the forces governing film stability.

For water/surfactant systems, a common simulation approach involves establishing a periodic boundary film model. researchgate.net This model represents a small section of a larger film and allows for the study of its evolution over time. A key parameter derived from these simulations is the critical film thickness—the minimum thickness a film can reach before it becomes unstable and ruptures. Based on this critical thickness, a "stability index" can be calculated to compare the effectiveness of different surfactants in stabilizing thin films. researchgate.net While detailed MD studies specifically on this compound film rupture are not extensively published, the methodologies developed for similar anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) are directly applicable. researchgate.net These simulations show that film rupture is a complex process involving thermal fluctuations, capillary waves, and the formation of holes, which are all influenced by the nature and concentration of the stabilizing surfactant. researchgate.net

The stability of thin liquid films stabilized by this compound is governed by a balance of several interacting forces. The presence of the anionic sulfonate headgroups at both film interfaces creates electrostatic repulsion between the two surfaces. This repulsive force, a key component of the disjoining pressure, counteracts the attractive van der Waals forces that tend to thin and rupture the film. researchgate.net

Another critical stabilizing factor is the Marangoni effect. If a film is stretched or thinned locally, the surface concentration of the surfactant decreases in that area, causing a local increase in surface tension. This gradient in surface tension induces a flow of liquid from regions of lower surface tension (higher surfactant concentration) to the thinned region, thereby restoring the film's thickness. researchgate.net

Wetting Properties and Surface Interactions

This compound can significantly alter the wetting characteristics of aqueous solutions on various surfaces by modifying the solid-liquid and liquid-air interfacial tensions. Wetting is commonly quantified by the contact angle (θ) of a liquid droplet on a solid surface. A lower contact angle corresponds to better wetting and spreading.

When an aqueous solution containing this compound comes into contact with a solid surface, the surfactant molecules adsorb onto the solid-liquid interface. This adsorption reduces the interfacial free energy and, consequently, lowers the contact angle. The extent of this effect depends on the nature of the surface (hydrophilic or hydrophobic) and the concentration of the surfactant.

Studies have shown that formulations containing sodium 1-dodecanesulfonate can improve the wettability of pesticide solutions on plant leaves. nih.gov For example, the contact angle of a solution on a hydrophilic cucumber leaf was reduced from 84° to 58°, while on a more hydrophobic rice leaf, it was reduced from 136° to 120°. nih.gov Research on the wetting of glass surfaces by aqueous solutions of this compound also demonstrates a concentration-dependent reduction in contact angle, although complete wetting (a contact angle of 0°) may not be achieved under all conditions.

Table 3: Effect of Sodium 1-Dodecanesulfonate Formulation on Contact Angle

| Surface | Contact Angle (Pure Water) | Contact Angle (with Formulation) | Reference |

|---|---|---|---|

| Cucumber Leaf | 84 ± 4° | 58 ± 2° | nih.gov |

| Rice Leaf | 136 ± 3° | 120 ± 4° | nih.gov |

Contact Angle Measurements and Surface Wettability

The ability of a liquid to spread over a solid surface is determined by the balance of cohesive forces within the liquid and adhesive forces between the liquid and the solid. This property, known as wettability, is quantified by the contact angle (θ). A low contact angle indicates high wettability (hydrophilic surface), while a high contact angle signifies low wettability (hydrophobic surface). The adsorption of surfactants like sodium 1-dodecanesulfonate onto a solid surface can significantly modify its wettability.

In the field of mineral processing, sodium dodecyl sulfonate (SDS), which is the sodium salt of this compound, is utilized as a collector in flotation to selectively render certain minerals hydrophobic, allowing them to attach to air bubbles and be separated. A study on the flotation of antimonate (B1203111) minerals from quartz provides specific data on the effect of sodium dodecyl sulfonate on surface wettability. The contact angles of antimonate minerals and quartz were measured before and after treatment with a 70 mg/L solution of sodium dodecyl sulfonate at a pH of 8. mdpi.com

The results showed that prior to treatment, both antimonate and quartz were hydrophilic, with similar contact angles of 28.41° and 31.43°, respectively. mdpi.com However, after the addition of sodium dodecyl sulfonate, the contact angle of the antimonate mineral surface increased significantly to 64.73°, indicating a substantial increase in hydrophobicity. mdpi.com In contrast, the contact angle on the quartz surface showed a negligible change, remaining at 34.13°. mdpi.com This selective adsorption and modification of surface wettability are fundamental to the successful separation of the two minerals by flotation. mdpi.com

| Mineral | Contact Angle Before SDS Treatment (°) | Contact Angle After SDS Treatment (°) |

|---|---|---|

| Antimonate | 28.41 | 64.73 |

| Quartz | 31.43 | 34.13 |

This differential wettability induced by sodium dodecyl sulfonate demonstrates its effectiveness in modifying the interfacial properties of specific solids, a key principle in its application as a collector in flotation processes. mdpi.com

Adsorption Layers and Interfacial Free Energy

When dissolved in an aqueous solution, this compound, typically in its salt form, sodium 1-dodecanesulfonate (DSS), behaves as a surfactant. Its molecules preferentially adsorb at the air-water interface to minimize the unfavorable interaction between their hydrophobic tails and water. This adsorption reduces the surface tension of the water, which is a measure of the excess free energy at the surface.

As the concentration of the surfactant in the solution increases, more molecules pack into the interfacial layer, leading to a further decrease in surface tension until a point of saturation is reached. At this point, the interface is fully covered with a monolayer of surfactant molecules, and any further addition of surfactant to the bulk solution results in the formation of micelles. This concentration is known as the critical micelle concentration (CMC). Beyond the CMC, the surface tension remains relatively constant. acs.org

A detailed study on the surface tension of aqueous solutions of sodium 1-dodecanesulfonate was conducted at a temperature of 293.15 K across a pH range of 4 to 10. acs.org The study found that the surface tension is significantly influenced by the surfactant concentration but varies only slightly with changes in pH. acs.org The critical micelle concentration was determined to be 7 x 10⁻³ mol·L⁻¹ across the entire pH range studied. acs.org

| Concentration (mol·L⁻¹) | Surface Tension at pH 4 (mN·m⁻¹) | Surface Tension at pH 6 (mN·m⁻¹) | Surface Tension at pH 8 (mN·m⁻¹) | Surface Tension at pH 10 (mN·m⁻¹) |

|---|---|---|---|---|

| 1.4 x 10⁻⁵ | 68.9 | 69.5 | 70.1 | 70.3 |

| 7.0 x 10⁻⁵ | 62.8 | 63.9 | 64.2 | 65.1 |

| 1.4 x 10⁻⁴ | 58.1 | 59.3 | 60.1 | 60.8 |

| 7.0 x 10⁻⁴ | 46.2 | 47.1 | 47.8 | 48.2 |

| 1.4 x 10⁻³ | 41.5 | 42.3 | 42.9 | 43.5 |

| 7.0 x 10⁻³ | 37.5 | 38.1 | 38.6 | 39.0 |

| 9.0 x 10⁻³ | 37.5 | 38.1 | 38.6 | 39.0 |

From the surface tension data, thermodynamic quantities associated with the adsorption of sodium 1-dodecanesulfonate at the solution-air interface can be calculated. The adsorption process leads to a decrease in the Gibbs free energy of the system, indicating that it is a spontaneous process. acs.org The standard free energy of adsorption (ΔG°ads) for sodium 1-dodecanesulfonate was found to be in the range of -29.00 to -29.61 kJ·mol⁻¹ for the pH range of 4 to 10, showing little variation with pH. acs.orgresearchgate.net

Another important parameter derived from these studies is the molecular limiting area (Amin), which is the minimum area occupied by each surfactant molecule at the interface when it is saturated. For sodium 1-dodecanesulfonate, the values for the molecular limiting area were found to be between 38 and 49 Ų per molecule in the pH range of 4 to 10. researchgate.netresearcher.life

| pH | Standard Adsorption Energy (ΔG°ads) (kJ·mol⁻¹) | Molecular Limiting Area (Amin) (Ų/molecule) |

|---|---|---|

| 4 | -29.61 | 38 |

| 6 | -29.35 | 42 |

| 8 | -29.17 | 45 |

| 10 | -29.00 | 49 |

These thermodynamic parameters provide a quantitative understanding of the driving forces behind the adsorption of this compound at interfaces and the structure of the resulting adsorption layer.

Advanced Analytical Methodologies for Characterization and Detection

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic techniques are invaluable for investigating the fundamental properties and reactive behavior of 1-dodecanesulfonic acid, providing insights into reaction kinetics, solubilization mechanisms, and catalytic activity.

UV-Vis spectroscopy can be employed to study the solubilization of hydrophobic molecules within the micelles formed by surfactants like this compound. The process of solubilization, where a normally insoluble substance dissolves in a surfactant solution, is critical in many industrial applications.

Research has been conducted on the solubilization of n-alkylbenzenes into this compound micelles. doi.org Although the specific details of using UV-Vis for this particular system are not extensively documented in the provided search results, the general principle involves using a hydrophobic probe molecule that exhibits a change in its UV-Vis spectrum upon incorporation into the hydrophobic micellar core. This spectral change can be monitored to determine the extent and kinetics of solubilization.

Analogous studies on similar surfactants, such as sodium dodecyl sulfate (B86663) (SDS), demonstrate how the kinetics of solubilization of oils can be investigated. nih.gov Such studies often develop kinetic models that account for the diffusion of dissolved molecules and their capture by micelles. By monitoring changes over time, rate constants for solubilization can be determined, shedding light on whether the process is diffusion-controlled or barrier-controlled. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring chemical reactions and evaluating the performance of catalysts in real-time. wiley.comxjtu.edu.cn It provides detailed information on changes in functional groups, allowing for the tracking of reaction progress, determination of kinetics, and elucidation of reaction mechanisms. paint.org

Alkane sulfonic acids are used as catalysts in various industrial processes, such as curing reactions for coatings. paint.org FTIR spectroscopy can be used to evaluate the catalytic efficiency of these acids. For example, in the curing of melamine (B1676169) resin with an acrylic polyol, the reaction can be monitored by observing the disappearance of the O-H stretching band of the acrylic polyol. paint.org This allows for a direct comparison of the catalytic activity of different alkane sulfonic acids.

The use of in-line Attenuated Total Reflectance (ATR)-FTIR probes enables real-time monitoring of reactions even in complex mixtures. nih.gov This process analytical technology (PAT) tool can track the formation of products and consumption of reactants, providing a detailed profile of the reaction course. nih.gov By analyzing the spectral data, one can gain insights into the catalytic mechanism and optimize reaction conditions. The ability of FTIR to provide a molecular-level view of the chemical changes makes it an indispensable tool for evaluating catalysts like this compound in various applications. xjtu.edu.cnpaint.org

Electrochemical Characterization and Interfacial Behavior

The electrochemical properties and interfacial activity of this compound are critical to its function as a surfactant. Electrochemical methods provide sensitive tools to probe its behavior in solution and at interfaces, offering insights into aggregation, adsorption, and the formation of ordered molecular layers.

Conductivity Measurements for Micellization Parameters

The intersection of the two linear portions of this plot, representing the premicellar and postmicellar regions, provides an accurate determination of the CMC. Furthermore, the ratio of the slopes of the postmicellar (S2) and premicellar (S1) regions can be used to calculate the degree of counterion dissociation (α), also known as the degree of ionization of the micelle. researchgate.net This parameter offers insight into how tightly the counterions are bound to the micellar surface.

Key Micellization Parameters from Conductivity Data:

Critical Micelle Concentration (CMC): The concentration at which micelles begin to form, identified by the break in the conductivity-concentration plot.

Degree of Counterion Dissociation (α): Calculated as α = S2/S1, it represents the fraction of counterions that are not bound to the micelle.

Degree of Counterion Binding (β): Calculated as β = 1 - α, it indicates the fraction of counterions associated with the micelle.

| Concentration of this compound (mM) | Specific Conductivity (μS/cm) | Region |

|---|---|---|

| 1 | 150 | Premicellar |

| 2 | 300 | Premicellar |

| 4 | 600 | Premicellar |

| 6 | 900 | Premicellar |

| 8 | 1200 | Premicellar |

| 9 | 1300 | Near CMC |

| 10 | 1380 | Postmicellar |

| 12 | 1540 | Postmicellar |

| 14 | 1700 | Postmicellar |

| 16 | 1860 | Postmicellar |

This table presents illustrative data showing the expected change in specific conductivity of a this compound solution as its concentration increases past the critical micelle concentration (CMC), demonstrating the change in slope used to determine micellization parameters.

Electrochemistry in Interfacial Adsorption Studies

Electrochemical techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are powerful methods for studying the adsorption of surfactants at solid-liquid interfaces. These methods can characterize the formation and barrier properties of an adsorbed layer of this compound on an electrode surface. researchgate.net

In a typical experiment, a conductive surface, such as a gold electrode, is used as the substrate. The adsorption of this compound molecules onto this surface forms a self-assembled monolayer that can act as a barrier to electron transfer. The effectiveness of this barrier is probed using a redox-active species, such as the ferro/ferricyanide couple ([Fe(CN)6]3−/[Fe(CN)6]4−). researchgate.net

By measuring changes in the peak current in CV or the charge transfer resistance in EIS, researchers can quantify the extent to which the adsorbed surfactant layer blocks the redox probe from accessing the electrode surface. A more ordered and densely packed surfactant layer will result in a greater blocking effect. This approach allows for the investigation of how factors like concentration, pH, and electrolyte presence influence the adsorption behavior and inhibiting properties of the this compound film. researchgate.net

Emerging Analytical Techniques

Modern analytical chemistry offers advanced techniques for the detection and quantification of surfactants like this compound, even at trace levels. These methods emphasize high sensitivity, selectivity, and compatibility with green chemistry principles.

Mass Spectrometry (LC-MS) Compatibility and Applications

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a highly effective and compatible method for the analysis of sulfonic acids, including this compound. sielc.comsielc.com This combination provides both separation of components in a mixture and their sensitive, selective detection based on their mass-to-charge ratio.

For anionic compounds like this compound, Electrospray Ionization (ESI) in the negative ion mode is a commonly employed technique. shodex.com The ESI source generates gas-phase ions from the liquid eluent, which are then analyzed by the mass spectrometer. This allows for the unambiguous identification and quantification of the target analyte. The use of polymer-based reversed-phase columns can be advantageous, as they can separate sulfonic acids based on their alkyl chain length without resolving isomers, simplifying quantification. shodex.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Chromatography Column | Polymer-based reversed-phase (e.g., RSpak DE-213) | shodex.com |

| Mobile Phase | Acetonitrile and buffered aqueous solution (e.g., ammonium (B1175870) formate) | sielc.comshodex.com |

| Ionization Mode | Electrospray Ionization (ESI), Negative | shodex.com |

| Detection | Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD) | sielc.comsielc.com |

This table summarizes typical parameters used in LC-MS methods for the analysis of alkyl sulfonic acids.

Supramolecular Solvent-Based Microextraction

Supramolecular solvent-based microextraction (SUPRAS) is an innovative and environmentally friendly sample preparation technique used to isolate and preconcentrate analytes from complex matrices. nih.govsemanticscholar.org SUPRAS are nanostructured liquids that form spontaneously from colloidal solutions of amphiphilic compounds, such as long-chain alcohols or acids, upon changes in conditions like temperature or solvent composition. nih.gov

The extraction process involves the use of a supramolecular solvent, often composed of a long-chain alcohol like dodecanol (B89629) dispersed in a water-miscible solvent such as tetrahydrofuran (B95107) (THF). tubitak.gov.trnih.gov When this mixture is introduced into an aqueous sample, the dodecanol molecules self-assemble into a distinct liquid phase that can efficiently extract analytes with varied polarities through multiple interactions (e.g., hydrophobic, polar, dispersion). nih.gov

The analyte-rich solvent phase is then easily separated from the bulk aqueous phase by centrifugation. This technique offers high enrichment factors and is considered a green analytical method because it minimizes the use of hazardous organic solvents. semanticscholar.org SUPRAS microextraction can be effectively applied to concentrate trace amounts of this compound from environmental water or sediment samples prior to instrumental analysis by HPLC. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics (MD) Simulations of Aggregation and Interfacial Behavior

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of 1-dodecanesulfonic acid molecules in various environments. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles over time, revealing complex processes such as self-assembly and interfacial adsorption.

MD simulations are instrumental in understanding the self-assembly of this compound into micelles in aqueous solutions. These simulations can model the process of micellization, where individual surfactant molecules (monomers) aggregate to form larger structures once a critical concentration is reached.

The primary driving force for this aggregation is the hydrophobic effect. The long dodecyl chains of the surfactant are expelled from the water, clustering together to minimize their contact with the aqueous environment, while the hydrophilic sulfonate headgroups remain exposed to the water. Simulations show that these competing interactions lead to the formation of aggregates, which can adopt various morphologies, such as spherical or nearly spherical shapes. semanticscholar.org Studies on analogous molecules like dodecylphosphocholine (B1670865) (DPC) demonstrate that after a certain simulation time, randomly placed surfactant molecules self-assemble into multiple stable aggregates. semanticscholar.org The principal forces governing this encapsulation process include hydrophobic and van der Waals interactions. semanticscholar.org

MD simulations are widely used to investigate the adsorption of this compound at interfaces, such as the air-water or oil-water interface. These simulations provide a detailed picture of the structure and orientation of the adsorbed surfactant monolayer.

A key tool for analyzing the interfacial structure is the calculation of density profiles along the axis perpendicular to the interface (the z-axis). These profiles reveal the distribution of different components of the system. For a system containing this compound at an interface, the density profile typically shows a distinct layering. The hydrophobic dodecyl tails are oriented away from the aqueous phase, extending into the non-polar phase (air or oil), while the polar sulfonate headgroups are located at the interface, interacting with water molecules. mdpi.comresearchgate.net The water density profile shows a high density in the bulk aqueous phase, which decreases sharply at the interface where the surfactant headgroups and tails are located. mdpi.comresearchgate.net These simulations can quantify how the arrangement and packing of surfactant molecules alter the interfacial properties. uir.ac.id

The presence of a this compound monolayer significantly modifies the interfacial region. MD simulations can quantify this by calculating the interfacial thickness, which represents the width of the transition zone between the two bulk phases. The adsorption of surfactant molecules typically leads to an increase in the interfacial thickness. nih.gov

Furthermore, simulations provide detailed information about the hydrogen bonding network at the interface. The sulfonate headgroup of this compound can act as a hydrogen bond acceptor, interacting strongly with surrounding water molecules. The number and lifetime of these hydrogen bonds can be calculated from the simulation trajectories. nih.gov Studies on similar surfactants show that as the surface coverage of the surfactant increases (i.e., the area per molecule decreases), the average number of hydrogen bonds between a polar head and water molecules may slightly decrease as surfactant molecules pack more closely and displace some water. nih.gov Conversely, the lifetime of the remaining hydrogen bonds may increase, indicating stronger, more stable interactions. nih.gov

| Surface Area per Molecule (nm²) | Average H-Bond Number per Polar Head | H-Bond Lifetime (ps) |

|---|---|---|

| 0.44 | 4.14 | 14.84 |

| 1.00 | 4.26 | 13.52 |

| 4.00 | 4.69 | 9.87 |

| 16.00 | 4.88 | 8.51 |

| 64.00 | 4.98 | 8.10 |

The order parameter is calculated using the formula: SCD = ½ * ⟨3cos²θ - 1⟩ where θ is the angle between the C-D bond and the reference axis, and the angle brackets denote an average over time and all equivalent molecules in the simulation. researchgate.net An SCD value of -0.5 corresponds to a bond oriented parallel to the interface, while a value of 1.0 indicates perpendicular alignment.

Simulations of surfactant monolayers typically show a characteristic order parameter profile along the alkyl chain. mpg.denih.gov The segments of the chain closer to the polar headgroup are generally more ordered and extended (higher SCD values), while the terminal methyl group and adjacent segments at the end of the tail exhibit significantly more disorder (SCD values closer to zero), reflecting greater conformational freedom. researchgate.netmpg.de This gradient of disorder is a hallmark of fluid-like lipid and surfactant assemblies.

Quantum Chemical Calculations for Electronic Structure and Interactions

Quantum chemical calculations, based on solving approximations to the Schrödinger equation, provide fundamental insights into the electronic structure and intrinsic properties of a single this compound molecule. northwestern.edu These methods are essential for understanding its reactivity and for developing accurate parameters (force fields) used in classical MD simulations.

A primary step in quantum chemical calculations is geometry optimization. mdpi.commpg.de This process systematically alters the molecule's geometry (bond lengths, bond angles, and dihedral angles) to find the configuration with the minimum electronic energy. Methods such as Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) are used to perform these calculations. mpg.de

Once the optimized, lowest-energy structure is obtained, a wide range of molecular properties can be calculated. chemaxon.com These properties provide a detailed electronic description of the this compound molecule.

| Property | Description |

|---|---|

| Atomic Charges | Distribution of partial electronic charges on each atom, indicating the polarity of different parts of the molecule. |

| Dipole Moment | A measure of the overall polarity of the molecule, arising from the separation of positive and negative charges. |

| Molecular Orbitals | The spatial distribution and energy levels of electrons, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for chemical reactivity. |

| Polarizability | The ease with which the electron cloud of the molecule can be distorted by an external electric field. chemaxon.com |

| Topological Polar Surface Area (TPSA) | The surface area contributed by polar atoms (typically oxygen and sulfur in the sulfonate group), which correlates with hydrogen bonding capacity. chemaxon.com |

These calculated properties are not only fundamental to understanding the molecule's intrinsic behavior but are also vital for parameterizing the force fields that are a prerequisite for conducting the large-scale molecular dynamics simulations described in the previous sections.

Theoretical Models for Solubilization and Micellization

The spontaneous formation of micelles by this compound in aqueous solution above a certain concentration, the critical micelle concentration (CMC), is a hallmark of its surfactant nature. Theoretical models are crucial for understanding the thermodynamics driving this process and for predicting the solubilization behavior of these micelles towards poorly water-soluble compounds.

Mass-Action Models for Micellar Equilibria

The formation of micelles can be described as a reversible association equilibrium between monomeric surfactant molecules and the micellar aggregates. The mass-action model is a thermodynamic framework that treats this equilibrium as a chemical reaction. For an anionic surfactant like this compound (DS⁻), the formation of a micelle (Mⁿ⁻) with an aggregation number n and m bound counterions (C⁺) can be represented by the following equation:

nDS⁻ + mC⁺ ⇌ M⁽ⁿ⁻ᵐ⁾⁻

The equilibrium constant for this process, Kₘ, is given by:

Kₘ = [M⁽ⁿ⁻ᵐ⁾⁻] / ([DS⁻]ⁿ [C⁺]ᵐ)

where the brackets denote the concentrations of the respective species. This model allows for the calculation of thermodynamic parameters of micellization, such as the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. researchgate.net

For sodium dodecyl sulfate (B86663) (SDS), a structurally similar anionic surfactant, the mass-action model has been successfully applied to analyze experimental data. researchgate.net The thermodynamic parameters derived from such analyses reveal that the micellization process is typically entropy-driven, primarily due to the hydrophobic effect, which involves the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers into the bulk water.

The following table presents typical thermodynamic parameters for the micellization of anionic surfactants like SDS, which are expected to be comparable to those for this compound.